molecular formula C15H13ClO2 B6403247 4-(3-Chloro-4-methylphenyl)-3-methylbenzoic acid CAS No. 1261928-69-1

4-(3-Chloro-4-methylphenyl)-3-methylbenzoic acid

Cat. No.: B6403247
CAS No.: 1261928-69-1
M. Wt: 260.71 g/mol
InChI Key: LAKUIEQIPWZUSS-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methylphenyl)-3-methylbenzoic acid is an organic compound with a complex structure that includes a chlorinated phenyl group and a methylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-methylphenyl)-3-methylbenzoic acid typically involves the chlorination of a methylphenyl compound followed by carboxylation. One common method includes the use of 3-chloro-4-methylphenylboronic acid as a starting material . The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the chlorinated phenyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and carboxylation processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-methylphenyl)-3-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.

Scientific Research Applications

4-(3-Chloro-4-methylphenyl)-3-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methylphenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with cell signaling pathways involved in cancer cell proliferation or bacterial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chloro-4-methylphenyl)-3-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of complex organic molecules and the development of new materials.

Properties

IUPAC Name

4-(3-chloro-4-methylphenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-9-3-4-11(8-14(9)16)13-6-5-12(15(17)18)7-10(13)2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKUIEQIPWZUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690289
Record name 3'-Chloro-2,4'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261928-69-1
Record name 3'-Chloro-2,4'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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